7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3-Chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is structurally analogous to psoralen derivatives, which are known for diverse pharmacological activities, including antibacterial and antitumor effects . The compound is substituted at position 7 with a 3-chlorophenyl group and at position 3 with a 2-methylbenzyl moiety.
Properties
IUPAC Name |
7-(3-chlorophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-5-2-3-6-15(13)10-23-12-22-18-17(11-25-19(18)20(23)24)14-7-4-8-16(21)9-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNVOWMYHDIEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound has gained attention due to its diverse biological activities, particularly its potential applications in medicinal chemistry. The unique structural features of this compound contribute to its interaction with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H15ClN2OS
- Molecular Weight : 366.86 g/mol
- CAS Number : 1326860-93-8
The structure comprises a thieno[3,2-d]pyrimidine core fused with a chlorophenyl and a methylbenzyl group, enhancing its bioactivity through multiple mechanisms.
Biological Activities
Research indicates that 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits several significant biological activities:
- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. It inhibits cytochrome bd oxidase, disrupting the energy metabolism of the bacteria, which is crucial for their survival and proliferation.
- Antitumor Properties : Preliminary studies suggest that this compound may exhibit antitumor activity by targeting specific pathways involved in cancer cell proliferation and survival.
- Antifungal Effects : There is evidence supporting its antifungal properties, making it a candidate for further exploration in treating fungal infections.
The biological activity of 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its ability to interact with specific molecular targets within pathogens:
- Inhibition of Cytochrome bd Oxidase : This mechanism is particularly relevant for its antitubercular activity. By inhibiting this enzyme, the compound disrupts the respiratory chain in Mycobacterium tuberculosis, leading to energy depletion and cell death.
Data Table: Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | Antimicrobial, Antitumor | Inhibition of cytochrome bd oxidase |
| 5-chloro-7-methylthieno[2,3-d]pyrimidin-4(3H)-one | Antiviral | Targets viral replication pathways |
| 6-benzylthieno[2,3-d]pyrimidin-4(1H)-one | Anti-inflammatory | Modulates inflammatory cytokines |
Case Studies
Several case studies have highlighted the efficacy of 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one:
- Study on Mycobacterium tuberculosis : A study demonstrated that this compound showed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis at low micromolar concentrations. The results indicated a promising avenue for developing new antitubercular agents.
- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell migration. These findings suggest potential use in cancer therapy, although further research is needed to elucidate the precise mechanisms involved.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 352.85 g/mol
- CAS Number : 1105209-68-4
Structural Characteristics
The thieno[3,2-d]pyrimidine scaffold is known for its ability to interact with various biological targets, making it a valuable structure for drug development.
Anticancer Activity
Thieno[3,2-d]pyrimidines have been investigated for their potential as anticancer agents. The compound has shown promise in inhibiting tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating a series of thieno[3,2-d]pyrimidines, derivatives exhibited significant cytotoxicity against different cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the phenyl and benzyl groups significantly influenced the anticancer activity.
Antimicrobial Properties
Research indicates that thieno[3,2-d]pyrimidines possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways has been documented.
Case Study:
A recent investigation demonstrated that certain thieno[3,2-d]pyrimidine derivatives exhibited potent activity against drug-resistant strains of bacteria. The study highlighted the importance of substituents on the thieno ring in enhancing antimicrobial efficacy.
Anti-inflammatory Effects
Thieno[3,2-d]pyrimidines have also been studied for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Case Study:
In preclinical models of inflammation, compounds related to 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one demonstrated a reduction in markers of inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that thieno[3,2-d]pyrimidines may offer neuroprotective benefits by targeting pathways involved in neurodegeneration.
Case Study:
Studies conducted on neurodegenerative disease models indicated that derivatives could protect neuronal cells from oxidative stress and apoptosis. This opens avenues for developing treatments for conditions like Alzheimer's and Parkinson's diseases.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-methylbenzyl group in the target compound may impose greater steric hindrance than the 3-methylbenzyl analog (), affecting interactions with hydrophobic enzyme pockets.
- Linker Modifications: The ethyl-phenoxy substituent in introduces flexibility and polar oxygen atoms, which may improve water solubility but complicate synthesis .
Q & A
Q. What are the standard synthetic routes for preparing 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one?
The synthesis typically involves multi-step organic reactions:
- Core formation : Cyclization of precursors (e.g., 3-aminothiophene derivatives) under reflux with catalysts like ZnCl₂ to form the thienopyrimidine core .
- Substitution reactions : Introduction of substituents via nucleophilic aromatic substitution or coupling reactions. For example, Suzuki-Miyaura coupling for aryl groups or alkylation for benzyl groups .
- Optimization : Solvents (DMF, ethanol), temperatures (80–120°C), and catalysts (Pd/C for cross-coupling) are critical for yield and purity .
Q. How is the compound characterized structurally and chemically?
Key methods include:
- Spectroscopy : -/-NMR to confirm substituent positions and purity. For example, aromatic protons appear at δ 7.2–8.1 ppm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 424.08 [M+H]⁺) validate molecular weight .
- X-ray crystallography : Resolves 3D conformation, critical for studying binding interactions .
Q. What role does the thieno[3,2-d]pyrimidin-4(3H)-one core play in biological activity?
The core acts as a bioisostere for purines, enabling interactions with ATP-binding pockets in kinases. Its planar structure facilitates π-π stacking with aromatic residues in target enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition?
- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate binding affinity. Evidence shows trifluoromethyl groups enhance lipophilicity and target engagement .
- Positional isomerism : Compare 3-(2-methylbenzyl) vs. 3-(4-methylbenzyl) to assess steric effects on enzyme inhibition .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes against kinases like EGFR or VEGFR2 .
Q. What experimental strategies address discrepancies between in vitro and in vivo activity data?
- Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the thiophene ring) .
- Solubility enhancement : Use co-solvents (DMSO/PEG) or formulate as nanoparticles to improve bioavailability .
- Orthogonal assays : Validate target engagement via Western blotting (phosphorylation inhibition) alongside cell viability assays .
Q. How can Pd-catalyzed cross-coupling reactions modify the core structure?
- Sonogashira coupling : Introduce alkynyl groups at position 6/7 for fluorescence labeling or probe development (e.g., 6-ethynyl derivatives) .
- Buchwald-Hartwig amination : Install amino groups for solubility or secondary functionalization .
- Suzuki-Miyaura : Attach biotin or fluorophores for pull-down assays or imaging .
Q. What is the impact of the 3-(2-methylbenzyl) substituent on pharmacokinetics?
- LogP modulation : The methyl group increases hydrophobicity (LogP ~3.5), requiring formulation adjustments for oral absorption .
- CYP450 interactions : Methylbenzyl groups may inhibit CYP3A4, necessitating drug-drug interaction studies .
Q. How can researchers resolve low aqueous solubility during in vitro testing?
- Co-solvent systems : Use DMSO (≤0.1% v/v) in PBS to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or glycoside groups at the 4-one position for transient solubility .
Data Contradiction Analysis
Q. How to interpret conflicting reports on antimicrobial vs. anticancer activity?
- Target selectivity screening : Use panel assays (e.g., NCI-60 for cancer, MIC assays for microbes) to confirm selectivity .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of treated cancer vs. bacterial cells to identify divergent pathways .
Q. Why do some analogs show reduced activity despite structural similarity?
- Conformational analysis : Use DFT calculations to compare ground-state geometries; minor torsional changes may disrupt binding .
- Steric hindrance : Bulky substituents (e.g., 2-methylbenzyl vs. 4-methylbenzyl) may block access to hydrophobic enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
